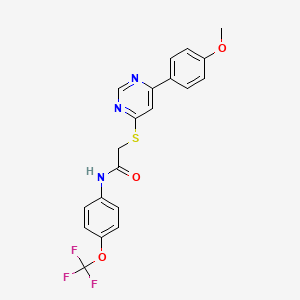

2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

2-((6-(4-Methoxyphenyl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine-thioether core linked to a 4-methoxyphenyl group and a 4-(trifluoromethoxy)phenyl moiety. The compound combines a pyrimidine heterocycle, known for its role in medicinal chemistry due to hydrogen-bonding capabilities, with sulfur-based linkages and aromatic substituents that modulate electronic and steric properties. The 4-methoxyphenyl group provides electron-donating effects, while the trifluoromethoxy group is strongly electron-withdrawing, creating a polarized molecular architecture that may influence biological activity, solubility, and metabolic stability .

Synthesis of analogous compounds (e.g., LBJ series in ) suggests the target molecule could be prepared via nucleophilic substitution between a chloropyrimidine intermediate and a thiol-containing acetamide precursor under basic conditions (e.g., K₂CO₃ in DMF).

Properties

IUPAC Name |

2-[6-(4-methoxyphenyl)pyrimidin-4-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O3S/c1-28-15-6-2-13(3-7-15)17-10-19(25-12-24-17)30-11-18(27)26-14-4-8-16(9-5-14)29-20(21,22)23/h2-10,12H,11H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDWOVVCAMXJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(4-Methoxyphenyl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 420.53 g/mol. Its structural features include a pyrimidine ring and thioether linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N4O2S |

| Molecular Weight | 420.53 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1202988-38-2 |

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, N-Heterocycles have been highlighted as promising antiviral agents, showing improved activity against various viral targets . The structural components of this compound may contribute to similar antiviral effects.

Antitumor Activity

Compounds featuring pyrimidine and thioether linkages have demonstrated notable antitumor activity. In vitro assays have shown that derivatives with such scaffolds can inhibit tumor cell proliferation effectively. The structure–activity relationship (SAR) studies suggest that modifications at specific positions enhance cytotoxicity against cancer cell lines .

Case Study:

In one study, a related compound exhibited an IC50 value of 49.85 µM against A549 lung cancer cells, indicating substantial cytotoxicity that could be relevant for the development of new anticancer agents .

The biological mechanisms through which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and viral replication.

- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to decreased viability.

- Modulation of Signaling Pathways : The compound may affect signaling pathways related to inflammation and tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy and trifluoromethoxy groups can significantly influence its pharmacological profile. For example, substituents at the pyrimidine ring can enhance binding affinity to target proteins or enzymes involved in disease processes .

Comparison with Similar Compounds

Key Observations :

- The 4-(trifluoromethoxy)phenyl group in the target compound introduces stronger electron-withdrawing effects than the 4-fluorophenyl group in LBJ analogs, which may alter metabolic stability or receptor affinity .

Heterocyclic Variations ()

Compounds with alternative heterocycles, such as thiazolo-triazoles () or thieno-pyrimidines (), highlight structural diversity in acetamide derivatives:

Key Observations :

- Thiazolo-triazole derivatives (e.g., 26, 27) exhibit higher yields (70–78%) compared to pyridine-based LBJ compounds (40–46%), suggesting that heterocycle choice impacts synthetic efficiency .

- The thieno-pyrimidine scaffold in shares a sulfur-containing pyrimidine core with the target compound but incorporates a tetrahydrothieno ring system, which may confer distinct conformational rigidity .

Substituent Effects on Physicochemical Properties

The 4-(trifluoromethoxy)phenyl group in the target compound contrasts with other substituents in terms of polarity and steric bulk:

Key Observations :

- Piperazine-containing derivatives (e.g., 5c in ) exhibit higher yields (90%) due to favorable reaction kinetics, whereas cyanopyridine analogs (LBJ series) show lower yields (~45%) due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.